1-Bromo-5-fluoro-2,4-dinitrobenzene
Overview
Description
1-Bromo-5-fluoro-2,4-dinitrobenzene is an aromatic compound with the molecular formula C6H2BrFN2O4. It is characterized by the presence of bromine, fluorine, and two nitro groups attached to a benzene ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoro-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the nitration of 1-bromo-5-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and reaction time to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-fluoro-2,4-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or hydroxyl derivatives.
Reduction: The major product is 1-bromo-5-fluoro-2,4-diaminobenzene.
Oxidation: Products include various oxidized derivatives, depending on the reaction conditions.
Scientific Research Applications
1-Bromo-5-fluoro-2,4-dinitrobenzene is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-5-fluoro-2,4-dinitrobenzene involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro groups. This makes the compound highly reactive in nucleophilic aromatic substitution reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-Bromo-2,4-dinitrobenzene: Similar structure but lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.
1-Chloro-2,4-dinitrobenzene: Contains chlorine instead of bromine, affecting its reactivity and applications.
1-Fluoro-2,4-dinitrobenzene: Lacks the bromine atom, making it more reactive towards nucleophiles.
Uniqueness: 1-Bromo-5-fluoro-2,4-dinitrobenzene is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it suitable for a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
1-bromo-5-fluoro-2,4-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNYTDLCDYDPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278830 | |
Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-91-9 | |
Record name | 400-91-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10237 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-5-fluoro-2,4-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70278830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4,6-dinitrofluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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